N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester
Overview
Description
N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester is a natural product found in Fusarium sambucinum with data available.
Scientific Research Applications
Asymmetric Esterification and Kinetic Resolution:
- Shiina and Nakata (2007) reported the production of optically active carboxylic esters through the kinetic resolution of racemic secondary benzylic alcohols using free carboxylic acids with benzoic anhydride and tetramisole derivatives. This method directly produces chiral carboxylic esters from free acids and racemic alcohols, utilizing a trans-acylation process under the influence of chiral catalysts (Shiina & Nakata, 2007).
Prodrug Synthesis and Stability:
- Hansen, Faarup, and Bundgaard (1991) synthesized various carbamic acid esters as prodrug forms of dopaminergic drugs, evaluating their stability and bioconversion. They found that N,N-Disubstituted carbamates were stable in both buffer and plasma solutions and could potentially be used as prodrugs for certain benzazepines (Hansen, Faarup, & Bundgaard, 1991).
Synthesis of Functionalized Compounds:
- Marcotte and Lubell (2002) achieved the synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters by treating N-PhF-4-oxoproline benzyl ester with different amines. This method highlights the versatility of benzyl esters in synthesizing functionalized compounds (Marcotte & Lubell, 2002).
Lewis Acid Catalyzed Reactions:
- Benfatti et al. (2009) reported the use of Sc(OTf)3 as a Lewis acid catalyst for reactions involving carbamates, leading to the efficient synthesis of polyfunctionalized isoxazolidines and isoxazolines (Benfatti et al., 2009).
Gas Chromatography and Mass Spectrometry:
- Oehlenschläger, Hintze, and Gercken (1975) demonstrated the utility of benzyl esters, including hydroxycarboxylic acid benzyl esters, in gas chromatography and mass spectrometry for analytical purposes (Oehlenschläger, Hintze, & Gercken, 1975).
Acetylcholinesterase Inhibitors:
- Decker (2007) explored carbamic acid esters of quinolin-6-ol and related compounds as novel inhibitors of acetylcholinesterase, which have applications in Alzheimer's disease research (Decker, 2007).
Anti-Mycobacterium Activity:
- Pagani et al. (1996) synthesized and tested a series of carbamic esters against Mycobacterium avium strains, revealing their potential as antimicrobial agents (Pagani et al., 1996).
Properties
CAS No. |
73747-40-7 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20) |
InChI Key |
WPOFMMJJCPZPAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
6372-14-1 | |
sequence |
F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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